5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further functionalized with a 1-cyanobutyl substituent. The cyanobutyl group may influence solubility, metabolic stability, and target binding compared to other substituents.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-2-3-7(6-11)12-16(13,14)9-5-4-8(10)15-9/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
NXLLFHNNTNDNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)NS(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide typically involves the introduction of a sulfonamide group to a thiophene ring. One common method is the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-cyanobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus inhibiting the enzyme’s activity . The sulfonamide group plays a crucial role in this inhibition by coordinating with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide derivatives vary significantly in biological activity and physicochemical properties based on substituents attached to the sulfonamide nitrogen. Below is a detailed comparison with key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Variations
- Polarity and Solubility: The 1-cyanobutyl group in the target compound introduces a nitrile moiety, likely increasing polarity compared to non-polar substituents like propargyl (9b) or tert-butyl (9g) . However, analogs with ethoxyphenyl groups (logP 3.69) exhibit moderate lipophilicity, suggesting a balance between solubility and membrane permeability .
- Synthetic Accessibility: Propargyl derivatives (e.g., 9b) are synthesized in high yields (67.9%) via click chemistry, whereas bulkier substituents (e.g., indenylcarbamoyl in 6c) result in lower yields (49%) . The cyanobutyl group may require specialized nitrile-incorporating protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
